molecular formula C16H16O2 B5772238 1-[4-(benzyloxy)-2-methylphenyl]ethanone

1-[4-(benzyloxy)-2-methylphenyl]ethanone

Cat. No.: B5772238
M. Wt: 240.30 g/mol
InChI Key: UGIGSWZYZVRDAK-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-2-methylphenyl]ethanone is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.115029749 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • "1-[4-(benzyloxy)-2-methylphenyl]ethanone" has been utilized in the synthesis of various compounds. For instance, a study by Tang Yan-feng (2012) describes a synthesis route for 4-(benzyloxy)-1H-indazole, using 2-methyl-3-nitrophenol as a starting material.
    • Another example is the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, where the compound's geometry was optimized using the DFT method, and its electronic transitions and spectral features were analyzed through TD-DFT calculations (Cai et al., 2020).
  • Pharmacological Applications :

    • In pharmacology, benzyl phenyl ketone derivatives, including structures similar to "this compound", have been investigated for their biological activities. For example, Vásquez-Martínez et al. (2019) studied the antibacterial and 5-lipoxygenase activities of these derivatives, highlighting their potential as enzyme inhibitors and antibacterial agents.
  • Material Science and Photochemistry :

    • The compound has also been explored in material science and photochemistry. A study by Castellan et al. (1990) investigated the photochemical reactivity of a related compound, 1,2-di(3′,4′-dimethoxyphenyl)ethanone, in different states and media.
  • Molecular Docking and ADMET Studies :

    • Molecular docking techniques have been used to study the binding efficacy of similar compounds to proteins in Staphylococcus aureus, providing insights into their potential anti-microbial properties. An example is the study of Ethanone, 1-(2-hydroxy-5-methyl phenyl), by Medicharla Sri Satya et al. (2022).

Safety and Hazards

While specific safety data for “1-[4-(benzyloxy)-2-methylphenyl]ethanone” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

1-(2-methyl-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-10-15(8-9-16(12)13(2)17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIGSWZYZVRDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4′-hydroxy-2′-methylacetophenone (24.88 g; 165.7 mmol)), KI (5.50 g; 33.1 mmol), K2CO3 (34.3 g; 248.5 mmol) and benzyl bromide (21.7 mL; 182.2 mmol) in acetone (200 mL) was stirred overnight at RT. Subsequently the resulting mixture was filtered and partitioned between EtOAc and 5% aqueous NaHCO3. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo to afford 1-(4-benzyloxy-2-methylphenyl)-ethanone, which was used as such.
Quantity
24.88 g
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reactant
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34.3 g
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21.7 mL
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reactant
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200 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an N,N-dimethylformamide solution (20 mL) of 4′-hydroxy-2′-methylacetophenone (3.06 g, 20 mmol) were added potassium carbonate (3.66 g, 26.4 mmol), benzyl bromide (2.7 mL, 22.4 mmol), and n-Bu4NI (0.75 g, 2.03 mmol), and the mixture was stirred for 14 hours at room temperature. To the reaction solution cooled in ice were added a saturated solution of ammonium chloride, subsequently water and ethyl acetate to separate an organic layer. The organic layer was washed with 20% aqueous solution of sodium thiosulfate and brine, and dried with anhydrous magnesium sulfate. The drying agent was filtered off, and the solvent was evaporated under reduced pressure. Thus obtained residue was purified with silica gel column chromatography (hexane:ethyl acetate=8:1 to 6:1) to obtain the title compound (5.05 g, quant.) as a colorless powder.
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3.66 g
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2.7 mL
Type
reactant
Reaction Step Two
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0.75 g
Type
catalyst
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Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4′-hydroxy-2′-methylacetophenone (3.06 g, 20 mmol) in N,N-dimethylformamide (20 mL), potassium carbonate (3.66 g, 26.4 mmol), benzyl bromide (2.7 mL, 22.4 mmol) and n-Bu4NI (0.75 g, 2.03 mmol) were added and stirred at room temperature for 14 hours. The reaction mixture was diluted with saturated aqueous ammonium chloride under ice cooling, followed by addition of water and ethyl acetate to separate the organic layer. The organic layer was washed with 20 wt. % aqueous sodium thiosulfate and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. After filtering off the desiccant, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1→6:1) to give the titled compound (5.05 g, quant.) as a colorless powder.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
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Synthesis routes and methods IV

Procedure details

To a solution of Hydroxy-2′-methylacetophenone (5.508 g, 0.037 mol) in DMF (10 mL) is added cesium carbonate (23.8 g, 0.073 mol). The reaction is stirred at room temperature for 10 minutes. Benzyl bromide (4.36 mL, 0.037 mol) is added and after 1 hour at room temperature, the reaction is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and water. The layers are separated and the organic phase is washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give the title compound. ES/MS m/e 241.0 (M+1)
Quantity
5.508 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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